2-Fluoroterephthalic acid
Overview
Description
2-Fluoroterephthalic acid is a fluorinated derivative of terephthalic acid, which is a significant monomer used in the production of polyethylene terephthalate (PET) polymers. While the provided papers do not directly discuss 2-fluoroterephthalic acid, they do provide insights into the synthesis, properties, and applications of structurally related fluorinated compounds. These insights can be extrapolated to understand the potential characteristics and uses of 2-fluoroterephthalic acid.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or fluorine-containing groups into organic molecules. For instance, poly 2'-fluoro-2'-deoxyuridylic acid was synthesized by polymerization using polynucleotide phosphorylase from Escherichia coli, indicating the potential for enzymatic methods in the synthesis of fluorinated compounds . Similarly, the synthesis of 2-fluoro-2 phenylacetic acid from phenylglycine through a fluorodeamination reaction in a HF-pyridine mixture suggests a chemical approach to introducing fluorine into aromatic compounds . These methods could potentially be adapted for the synthesis of 2-fluoroterephthalic acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial as it influences their reactivity and physical properties. The presence of fluorine can affect the electron distribution and the overall shape of the molecule. For example, the synthesis of optically active 2-aryl-2-fluoropropionic acids as non-epimerizable mimics of 2-arylpropionic acids demonstrates the impact of fluorine on the stereochemistry of organic molecules . This suggests that the incorporation of fluorine into terephthalic acid could similarly influence its molecular structure and properties.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the presence of fluorine. The ability of blue-emitting triazine derivatives of 2-aminoterephthalic acid to copolymerize with methylmethacrylate indicates that fluorinated terephthalic acid derivatives could also be used to modify polymer properties . Additionally, the use of 2-fluoro-2 phenylacetic acid as a chiral derivatizing agent for configurational determination in NMR spectroscopy highlights the potential for fluorinated compounds in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For example, poly 2'-fluoro-2'-deoxyuridylic acid is resistant to degradation by pancreatic RNase and alkali, and it forms complexes with other polymers, indicating enhanced stability and potential for interaction with other molecules . The intense blueish fluorescence of the triazine derivatives of 2-aminoterephthalic acid suggests that fluorination can also enhance the optical properties of a compound . These properties could be relevant to 2-fluoroterephthalic acid, potentially affecting its solubility, stability, and reactivity.
Scientific Research Applications
1. Electrochemical Applications
Research involving 2-Fluoroterephthalic acid (2-FTA) has explored its use in electrochemical applications. For instance, a study by Gayen and Chaplin (2017) discussed the use of fluorinated compounds, including terephthalic acid derivatives, in minimizing the formation of perchlorate at boron-doped diamond film anodes. This work highlights the potential of fluorinated terephthalic acids in improving the efficiency and safety of electrochemical processes (Gayen & Chaplin, 2017).
2. Fluorescence Imaging and Probes
2-FTA has applications in fluorescence microscopy and imaging. For example, Kim and Cho (2009) developed two-photon probes for visualizing intracellular metal ions, acidic vesicles, and lipid rafts in living cells and tissues, demonstrating the versatility of fluorinated compounds like 2-FTA in biological imaging (Kim & Cho, 2009).
3. Advanced Material Synthesis
2-FTA is used in the synthesis of advanced materials. For instance, a study by Fan et al. (2020) utilized 2-amino-terephthalic acid, a close derivative, for the construction of Metal-Organic Frameworks (MOFs) activated with carbon quantum dots. These MOFs were employed as sensors for metal ions, illustrating the potential of 2-FTA derivatives in material science (Fan et al., 2020).
4. Photophysical Studies and Sensor Development
The photophysical properties of 2-FTA and its derivatives are significant for developing various sensors. Research by Niu et al. (2002) on covalently immobilized fluorophores based on naphthalimide derivatives, related to 2-FTA, exemplifies this application in creating optical sensors for specific chemicals (Niu et al., 2002).
Safety And Hazards
2-Fluoroterephthalic acid is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302+H312+H332;H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation and may cause respiratory irritation .
properties
IUPAC Name |
2-fluoroterephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWKPDBHJFNMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192308 | |
Record name | 2-Fluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroterephthalic acid | |
CAS RN |
3906-87-4 | |
Record name | 2-Fluoro-1,4-benzenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3906-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoroterephthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3906-87-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoroterephthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoroterephthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.332 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.